molecular formula C18H18N4O3 B7470385 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one

2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one

Cat. No. B7470385
M. Wt: 338.4 g/mol
InChI Key: XSSNCOBUGBEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is derived from the chromen-4-one family and is widely used in scientific research.

Scientific Research Applications

2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been used in the development of new drugs and therapies for various diseases.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one in lab experiments include its high purity, stability, and reproducibility. It is also readily available and relatively easy to synthesize. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one. One direction is to further investigate its potential applications in the development of new drugs and therapies for various diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one involves the reaction of 1-methylimidazole with piperazine and 4-chloro-3-formylcoumarin in the presence of a catalyst. The reaction yields the desired compound, which can be purified through column chromatography. The purity of the compound can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-20-7-6-19-18(20)22-10-8-21(9-11-22)17(24)16-12-14(23)13-4-2-3-5-15(13)25-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSNCOBUGBEDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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